REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][CH:9]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C-:11]#[N:12].[Na+].[NH4+:14].[Cl-].N.CO.N>CO>[NH2:14][CH:9]([C:11]#[N:12])[CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the excess solids are filtered away on a frit
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered again
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated on a rotovap
|
Type
|
CUSTOM
|
Details
|
The product is purified
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCN1CCCCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |